molecular formula C19H18N2O4 B5128261 2-(1-Morpholin-4-yl-3-phenylprop-2-ynyl)-4-nitrophenol CAS No. 165402-19-7

2-(1-Morpholin-4-yl-3-phenylprop-2-ynyl)-4-nitrophenol

Cat. No.: B5128261
CAS No.: 165402-19-7
M. Wt: 338.4 g/mol
InChI Key: NNUMAVFPEBRJND-UHFFFAOYSA-N
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Description

2-(1-Morpholin-4-yl-3-phenylprop-2-ynyl)-4-nitrophenol is a complex organic compound characterized by its unique structure, which includes a morpholine ring, a phenyl group, and a nitrophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Morpholin-4-yl-3-phenylprop-2-ynyl)-4-nitrophenol typically involves multiple steps:

  • Formation of the Alkyne Intermediate: : The initial step involves the synthesis of the alkyne intermediate, which can be achieved through a Sonogashira coupling reaction. This reaction typically involves the coupling of a phenylacetylene with an appropriate halide in the presence of a palladium catalyst and a copper co-catalyst.

  • Addition of the Morpholine Ring: : The next step involves the addition of the morpholine ring to the alkyne intermediate. This can be achieved through a nucleophilic substitution reaction, where the alkyne intermediate reacts with morpholine under basic conditions.

  • Nitration: : The final step involves the nitration of the phenol ring. This can be achieved using a nitrating agent such as nitric acid in the presence of sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Morpholin-4-yl-3-phenylprop-2-ynyl)-4-nitrophenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or chlorinating agents.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated phenols.

Scientific Research Applications

2-(1-Morpholin-4-yl-3-phenylprop-2-ynyl)-4-nitrophenol has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: The unique structure of this compound makes it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 2-(1-Morpholin-4-yl-3-phenylprop-2-ynyl)-4-nitrophenol involves its interaction with specific molecular targets. The morpholine ring and the phenyl group can interact with various enzymes and receptors, modulating their activity. The nitrophenol moiety can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Morpholin-4-yl-3-phenylprop-2-ynyl)phenol
  • 2,4-Dichloro-6-(1-Morpholin-4-yl-3-phenylprop-2-ynyl)phenol

Uniqueness

2-(1-Morpholin-4-yl-3-phenylprop-2-ynyl)-4-nitrophenol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the morpholine ring, phenyl group, and nitrophenol moiety provides a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

2-(1-morpholin-4-yl-3-phenylprop-2-ynyl)-4-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-19-9-7-16(21(23)24)14-17(19)18(20-10-12-25-13-11-20)8-6-15-4-2-1-3-5-15/h1-5,7,9,14,18,22H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUMAVFPEBRJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C#CC2=CC=CC=C2)C3=C(C=CC(=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10386569
Record name Phenol, 2-[1-(4-morpholinyl)-3-phenyl-2-propynyl]-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658343
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

165402-19-7
Record name Phenol, 2-[1-(4-morpholinyl)-3-phenyl-2-propynyl]-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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